(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol
CAS No.:
Cat. No.: VC13659333
Molecular Formula: C9H14F2N2O3S
Molecular Weight: 268.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14F2N2O3S |
|---|---|
| Molecular Weight | 268.28 g/mol |
| IUPAC Name | (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol |
| Standard InChI | InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1 |
| Standard InChI Key | UDQTXCHQKHIQMH-KYGLGHNPSA-N |
| Isomeric SMILES | CCNC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)C(F)F)O)O |
| SMILES | CCNC1=NC2C(C(C(OC2S1)C(F)F)O)O |
| Canonical SMILES | CCNC1=NC2C(C(C(OC2S1)C(F)F)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name reflects its intricate bicyclic framework, which combines a pyranose ring fused with a thiazole moiety. Key structural features include:
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Stereochemistry: The (3aR,5S,6S,7R,7aR) configuration ensures precise spatial orientation of functional groups, critical for target engagement.
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Difluoromethyl group: Positioned at C5, this substituent enhances lipophilicity, improving blood-brain barrier permeability compared to non-fluorinated analogs .
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Ethylamino side chain: The C2 ethylamino group contributes to hydrogen bonding interactions with OGA’s active site .
Physicochemical Profile
The molecular formula C9H14F2N2O3S corresponds to a molecular weight of 268.28 g/mol. Key properties include:
| Property | Value |
|---|---|
| Aqueous Solubility | 372.74 mM in DMSO |
| LogP (Predicted) | 0.9 ± 0.6 |
| Polar Surface Area | 103 Ų |
| Hydrogen Bond Donors | 4 |
The compound’s isomeric SMILES (CCNC1=N[C@@H]2C@HO) encodes its stereochemistry, validated by Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis involves a multi-step sequence optimized for scalability and stereochemical fidelity:
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Cyclization: A pivotal step employs trifluoroacetic acid (TFA)-mediated cyclization of a glucopyranosyl-thiazoline precursor in dichloromethane (DCM), achieving 92% yield .
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Deprotection: Sodium methoxide-mediated cleavage of acetyl protecting groups in methanol yields the free diol .
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Recrystallization: Final purification via MeOH/EtOAc recrystallization ensures >98% purity .
Notably, solvent optimization studies revealed that dimethylformamide (DMF) enhances reaction rates 10-fold compared to acetonitrile, enabling hectogram-scale production .
Analytical Validation
Structural confirmation employs:
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NMR Spectroscopy: Key 1H NMR signals include δ 6.29 (d, J=6.3 Hz, H1') and δ 3.31–3.22 (m, ethylamino protons) .
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LC-MS: Electrospray ionization confirms the [M+H]+ ion at m/z 249.0831 (calculated 249.0904) .
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Chiral HPLC: Validates enantiomeric excess >99% using a Chiralpak IC column.
Biological Activity and Mechanism of Action
O-GlcNAcase Inhibition
MK-8719 inhibits OGA, the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. Key pharmacological parameters:
| Parameter | Value |
|---|---|
| Ki (Human OGA) | 7.9 ± 0.6 nM |
| IC50 (Cellular Assay) | 12.3 nM |
| Selectivity vs. HEXB | >1,000-fold |
The difluoromethyl group stabilizes a transition-state analog within OGA’s catalytic pocket, while the ethylamino moiety hydrogen-bonds to Asp285 and Asp287 .
Neuroprotective Effects
In tauopathy models, MK-8719:
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Increases neuronal O-GlcNAc levels 3.2-fold in non-human primates .
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Demonstrates 85% target engagement in CNS at clinically relevant doses .
Pharmacokinetics and Metabolism
Absorption and Distribution
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Bioavailability: 78% in rats (oral) due to high passive diffusion (Papp = 18 × 10−6 cm/s) .
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CNS Penetration: Brain/plasma ratio = 1.4 in primates, attributed to moderate lipophilicity (LogD7.4 = 0.7) .
Metabolic Stability
Hepatic microsome studies show:
| Species | Clint (mL/min/kg) | t1/2 (h) |
|---|---|---|
| Human | 9.2 | 4.3 |
| Rat | 22.1 | 2.1 |
Primary metabolites include N-deethylated and glucuronidated derivatives, accounting for <10% of total clearance .
Clinical Development and Applications
Phase I Trials
MK-8719 completed Phase I studies in 2024 with:
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Safety Profile: No severe adverse events at doses ≤300 mg/day.
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Biomarker Response: Dose-dependent increase in cerebrospinal fluid O-GlcNAc (EC50 = 34 nM) .
Future Directions and Challenges
Structural Optimization
Ongoing medicinal chemistry efforts focus on:
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Replacing the ethylamino group with cyclopropylamine to enhance metabolic stability.
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Introducing 18F-labeled analogs for PET imaging of OGA activity .
Clinical Challenges
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